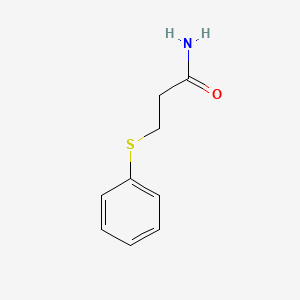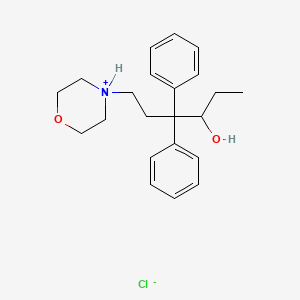
3-Hexanol, 4,4-diphenyl-6-morpholino-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexanol, 4,4-diphenyl-6-morpholino-, hydrochloride is a chemical compound with the molecular formula C22H29NO2.ClH and a molecular weight of 375.98 . This compound is known for its unique structure, which includes a morpholine ring and two phenyl groups attached to a hexanol backbone. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexanol, 4,4-diphenyl-6-morpholino-, hydrochloride typically involves the reaction of 4,4-diphenyl-3-hexanone with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hexanol, 4,4-diphenyl-6-morpholino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hexanol, 4,4-diphenyl-6-morpholino-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-Hexanol, 4,4-diphenyl-6-morpholino-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s morpholine ring and phenyl groups allow it to bind to active sites on enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including analgesic and anti-inflammatory responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hexanol, 4,4-diphenyl-6-morpholino-, nitrate: Similar structure but with a nitrate group instead of hydrochloride.
6-(4-morpholinyl)-4,4-diphenyl-3-hexanone hydrochloride: Similar structure but with a ketone group instead of an alcohol.
Uniqueness
3-Hexanol, 4,4-diphenyl-6-morpholino-, hydrochloride is unique due to its specific combination of a morpholine ring, phenyl groups, and a hexanol backbone. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
63765-84-4 |
|---|---|
Formule moléculaire |
C22H30ClNO2 |
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
6-morpholin-4-ium-4-yl-4,4-diphenylhexan-3-ol;chloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-2-21(24)22(19-9-5-3-6-10-19,20-11-7-4-8-12-20)13-14-23-15-17-25-18-16-23;/h3-12,21,24H,2,13-18H2,1H3;1H |
Clé InChI |
RBBYLCGCSMGUJB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(CC[NH+]1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


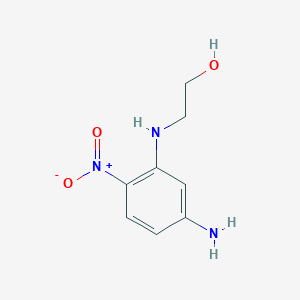
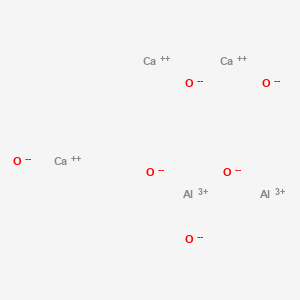

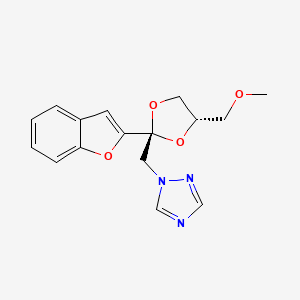
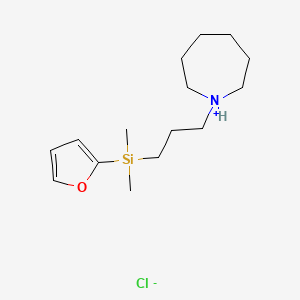
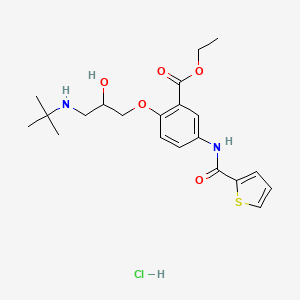
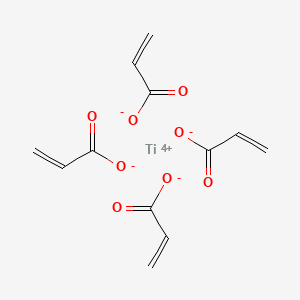
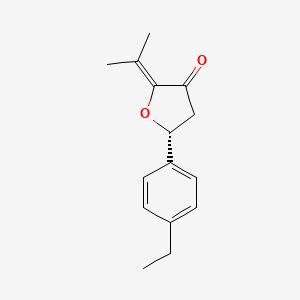
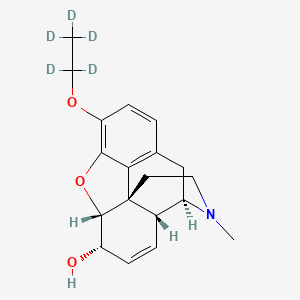
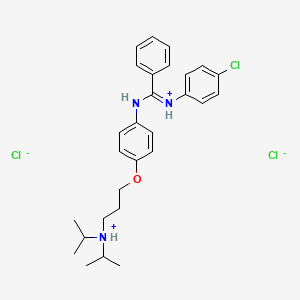
![Glycine, N-[2-(carboxymethoxy)ethyl]-N-[2-[(1-oxodecyl)amino]ethyl]-, disodium salt](/img/structure/B13781154.png)
![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)
